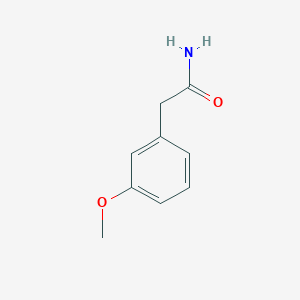

2-(3-Methoxyphenyl)acetamide

Description

Significance of Acetamide (B32628) Derivatives in Medicinal Chemistry and Life Sciences

Acetamide and its derivatives are of paramount importance in medicinal chemistry and the broader life sciences. archivepp.compatsnap.com The acetamide functional group, characterized by an amide linked to an acetyl group, is a common structural motif found in numerous pharmaceuticals and biologically active compounds. archivepp.compatsnap.com This prevalence is due to the amide bond's stability and its capacity to form hydrogen bonds, which allows for specific interactions with biological targets like enzymes and receptors. patsnap.com

Researchers have extensively utilized the acetamide scaffold to develop a diverse range of therapeutic agents. These include compounds with anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and anticancer properties. archivepp.com The versatility of the acetamide structure allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. archivepp.comresearchgate.net This adaptability has made acetamide derivatives a cornerstone in the design and synthesis of new drugs. researchgate.net For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-II inhibitors are based on an acetamide framework. archivepp.comarchivepp.com

Overview of 2-(3-Methoxyphenyl)acetamide as a Precursor Compound

This compound is a specific acetamide derivative that has garnered significant attention as a versatile precursor in organic synthesis. ontosight.ai Its chemical structure features a methoxy (B1213986) group on the phenyl ring, which can influence the electronic properties and reactivity of the molecule, potentially affecting its interactions with biological targets. cymitquimica.comcymitquimica.com This compound serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications.

The utility of this compound as a precursor is demonstrated in its use to create a variety of heterocyclic compounds. For example, it has been a key component in the synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives, which have been investigated for their anticancer activities. brieflands.com Additionally, it has been used to synthesize indole (B1671886) derivatives, a class of compounds known for a wide range of biological effects including anti-inflammatory and antimicrobial properties. ontosight.ai The presence of the 3-methoxyphenyl (B12655295) group provides a foundational structure that can be readily modified to explore structure-activity relationships and optimize biological efficacy.

Research Trajectory and Future Directions for this compound

The research trajectory for this compound and its derivatives is pointed towards the continued exploration of their therapeutic potential. Current research focuses on synthesizing novel compounds and evaluating their biological activities against various diseases. For example, recent studies have explored the synthesis of N-(5-(benzyl-thio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives and their cytotoxic effects on different cancer cell lines. brieflands.com

Future research will likely focus on several key areas. One promising avenue is the development of new synthetic methodologies to create a wider diversity of derivatives. This includes the use of this compound in multicomponent reactions and the development of more efficient and environmentally friendly synthetic routes. Another important direction is the detailed investigation of the mechanism of action of its biologically active derivatives. Understanding how these compounds interact with their biological targets at a molecular level is crucial for the rational design of more potent and selective drugs. Furthermore, there is growing interest in exploring the potential of these compounds in treating a broader range of diseases beyond cancer and inflammation.

Table 1: Selected Research on Derivatives of this compound

| Derivative | Area of Investigation | Key Findings |

|---|---|---|

| N-(5-(benzyl-thio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives | Anticancer activity | Compound 3e showed significant inhibitory potency against PC3 and SKNMC cancer cell lines. brieflands.com |

| 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide | Antimicrobial activity | Demonstrated promising antibacterial and antifungal activities. researchgate.net |

| 2-(3-Formylindol-1-yl)-N-(3-methoxyphenyl)acetamide | Potential therapeutic agent | The indole derivative shows potential for a range of biological effects, including anti-inflammatory and antimicrobial properties. ontosight.ai |

| N-[5-Methoxy-2-[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide | Synthesis of Chalcones | Successful synthesis via oxidative coupling, a method for C-H bond activation. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKKEDGOBIXMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379307 | |

| Record name | 2-(3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18463-71-3 | |

| Record name | 2-(3-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methoxyphenyl Acetamide and Its Analogues

Established Synthetic Pathways for 2-(3-Methoxyphenyl)acetamide

The creation of the core acetamide (B32628) structure linked to a 3-methoxyphenyl (B12655295) group is typically achieved through robust and well-documented reactions. The most common precursor, 2-chloro-N-(3-methoxyphenyl)acetamide, is an important intermediate for further chemical elaboration. tandfonline.com

The primary and most direct route to the N-(3-methoxyphenyl)acetamide scaffold involves the nucleophilic acyl substitution reaction between 3-methoxyaniline and chloroacetyl chloride. tandfonline.com This reaction forms 2-chloro-N-(3-methoxyphenyl)acetamide, a key intermediate that can be further modified. tandfonline.comevitachem.com

The synthesis is generally carried out under mild conditions. In a typical laboratory procedure, 3-methoxyaniline and chloroacetyl chloride are reacted in a cooled polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, often in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. rsc.org The reaction mixture is stirred for a few hours, after which the product is isolated through aqueous workup, extraction, and recrystallization, commonly from ethanol (B145695). This method has been reported to yield the product, 2-chloro-N-(3-methoxyphenyl)acetamide, with a 71% yield and a melting point of 83–85°C.

Table 1: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-Methoxyaniline | Chloroacetyl Chloride | THF | 0–10°C, 3 hours | 2-chloro-N-(3-methoxyphenyl)acetamide | 71% |

While the reaction with an acyl chloride is common, the fundamental acetamide moiety (CH₃CONH₂) can be synthesized through several other pathways, which can be adapted for more complex derivatives. Industrially, acetamide is produced by the dehydration of ammonium (B1175870) acetate (B1210297) or the hydration of acetonitrile (B52724). wikipedia.org In the laboratory, acetamide can be generated in excellent yield via the ammonolysis of acetylacetone (B45752) under conditions typically used for reductive amination. wikipedia.org

For more complex structures, alternative strategies are employed. For instance, acetamide derivatives of octahydrochromene have been obtained through a three-component Prins-Ritter reaction. sciforum.netsciforum.net In other cases, the synthesis of acetamide derivatives involves the construction of other heterocyclic systems first, such as 1,2,4-triazoles, followed by the attachment of the acetamide group. tubitak.gov.tr These varied approaches highlight the versatility of chemical methods available for incorporating the acetamide functional group into diverse molecular scaffolds. sciforum.netsciforum.nettubitak.gov.tr

Synthesis of Halogenated 3-Methoxyphenyl Acetamide Derivatives

Halogenation of the aromatic ring of methoxyphenyl acetamides is a key strategy for modifying the electronic and steric properties of these molecules. The position of the halogen atom can significantly influence the compound's characteristics, making regioselective halogenation a critical area of study.

Achieving regioselectivity in the halogenation of substituted benzene (B151609) rings like that in 3-methoxyphenyl acetamide depends on the directing effects of the existing substituents and the choice of halogenating agent and catalyst.

For derivatives such as 4-hydroxy-3-methoxyphenyl acetamide, the regioselectivity of halogenation can be controlled by the directing influence of the hydroxyl group. nih.gov Halogenation can be directed to the 5- or 6-position of the aromatic ring, and the choice between these positions can be influenced by protecting the 4-hydroxy group. nih.govnih.gov Furthermore, the degree of halogenation (e.g., mono- vs. di-halogenation) can be controlled by the stoichiometry of the halogenating reagent. nih.gov

Modern synthetic methods offer more precise control. Cobalt(II)-catalyzed C-H halogenation has been successfully used for the regioselective bromination of anilides, yielding ortho-halogenated products. rsc.org Similarly, palladium-catalyzed reactions can achieve ortho-selective chlorination of acetanilides. sioc-journal.cn Iron(III) catalysts can also promote regioselective bromination, although in the case of N-(3-methoxyphenyl)benzamide, a 1:1 mixture of 4- and 6-brominated isomers was observed. researchgate.net Another innovative approach involves using lactic acid derivatives as halogen bond acceptors with N-bromosuccinimide (NBS) to enhance reactivity and control regioselectivity during aromatic bromination. nsf.gov

Table 2: Examples of Regioselective Halogenation

| Substrate Family | Reagents/Catalyst | Position of Halogenation | Product Family | Ref. |

|---|---|---|---|---|

| 4-hydroxy-3-methoxyphenyl acetamide | Halogenating Agent | 5- or 6-position | 5- or 6-halo-4-hydroxy-3-methoxyphenyl acetamide | nih.gov |

| Anilides | NBS, Co(OAc)₂·4H₂O | Ortho to acetamido group | N-(2-bromo-aryl)acetamides | rsc.org |

| Acetanilides | CFBSA, Pd(OAc)₂ | Ortho to acetamido group | Ortho-chloro-acetanilides | sioc-journal.cn |

Preparation of Related Methoxyphenyl Acetamide Derivatives

The fundamental methoxyphenyl acetamide structure serves as a starting point for the synthesis of a vast number of derivatives with more complex molecular architectures.

Modifications to the aromatic ring system are extensive, leading to compounds where the methoxyphenyl group is part of a larger, often heterocyclic, structure or is further substituted.

Research has described the synthesis of numerous analogues where the core aromatic ring is altered. These include:

Additional Substituents: The synthesis of 4-hydroxy-3-methoxyphenyl acetamide derivatives bearing halogen atoms at the 5- or 6-positions has been explored in detail. nih.govnih.gov

Complex Side Chains: Derivatives of N-(4-methoxyphenyl)acetamide have been synthesized to include dithiocarbamates. researchgate.net Another example is N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, which features a large phenoxy-chalcone moiety. researchgate.net

Fused and Linked Heterocycles: The 3-methoxyphenyl group has been incorporated into larger heterocyclic systems. Examples include methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, where the phenyl group is attached to a quinazolinone ring. mdpi.com Other complex structures include indenopyridine derivatives prepared from a 4-(4-hydroxy-3-methoxyphenyl) precursor ekb.eg and dicyanopyridine derivatives with a 3-methoxyphenyl substituent. nih.gov

Sulfonamide Conjugates: Complex derivatives have been prepared by linking a 5-chloro-2-methoxyphenyl group via a sulfonamide bridge to a phenylacetamide core, resulting in N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide. jcsp.org.pk

These examples demonstrate the synthetic tractability of the methoxyphenyl acetamide scaffold, allowing for the creation of a diverse chemical library through various synthetic transformations.

Table 3: Examples of Methoxyphenyl Acetamide Derivatives with Modified Rings

| Base Structure | Modification | Resulting Derivative Class | Ref. |

|---|---|---|---|

| 3-Methoxyphenyl Acetamide | Introduction of a second aromatic ring via sulfonamide linkage | Sulfamoyl-phenyl-acetamides | jcsp.org.pk |

| 4-Methoxyphenyl Acetamide | Addition of a phenoxy-chalcone group | Phenoxy-chalcone acetamides | researchgate.net |

| 3-Methoxyphenyl | Incorporation into a quinazolinone ring system | Quinazolinone-thio-acetates | mdpi.com |

| 4-Hydroxy-3-methoxyphenyl | Use as a building block for indenopyridines | Indenopyridine-carbonitriles | ekb.eg |

Derivatives with Modified Side Chains or Functional Groups

The core structure of this compound can be chemically altered to produce a wide array of derivatives with modified side chains or additional functional groups on the aromatic ring. These modifications are often pursued to modulate the molecule's physicochemical properties and biological activity.

A common precursor for many side-chain modifications is 2-chloro-N-(3-methoxyphenyl)acetamide. This intermediate is typically synthesized through the reaction of 3-methoxyaniline with chloroacetyl chloride. tandfonline.com From this intermediate, further derivatives can be prepared. For instance, the two-step synthesis of 2-(3-methoxyphenylamino)-2-oxoethyl acrylate (B77674) (3MPAEA) begins with the preparation of 2-chloro-N-(3-methoxyphenyl)acetamide, which is then reacted with sodium acrylate. tandfonline.com

Another synthetic strategy involves the reaction of 2-chloro-N-substituted-acetamides with nucleophiles like 2-mercaptobenzimidazole (B194830). This reaction, conducted in ethanol with triethylamine, yields 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov Similarly, reacting 2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)acetamide with various aryl thiols or dithiocarbamates produces a range of N-(1-methyl-1H-benzimidazol-2-yl)-2-(arylthio)acetamide and 2-((1-methyl-1H-benzimidazol-2-yl)amino)-2-oxoethyl dithiocarbamate (B8719985) derivatives, respectively. turkjps.org

Modifications can also introduce entirely new ring systems. For example, 2-([2-(3-Methoxyphenyl)-2-oxoethyl]thio)-6-methylpyrimidin-4(3H)-one was synthesized by reacting 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 2-bromo-1-(3-methoxyphenyl)ethan-1-one. pensoft.net This introduces a pyrimidinone ring system attached to the core structure via a thioether linkage.

Furthermore, functional groups can be added to the phenyl ring. The synthesis of Acetamide, N-(5-((2-hydroxyethyl)sulfonyl)-2-methoxyphenyl)-, involves a multi-step process to introduce a sulfonyl group at the 5-position of the phenyl ring, which is further functionalized with a 2-hydroxyethyl group. ontosight.ai

The table below summarizes the synthesis of several derivatives with modified side chains or functional groups.

| Derivative Name | Starting Materials | Reagents/Conditions | Yield | Reference |

| 2-Chloro-N-(3-methoxyphenyl)acetamide | 3-Methoxyaniline, Chloroacetyl chloride | Glacial acetic acid, Sodium acetate | 71% | nih.gov |

| 2-(3-Methoxyphenylamino)-2-oxoethyl acrylate (3MPAEA) | 2-Chloro-N-(3-methoxyphenyl)acetamide, Sodium acrylate | Controlled conditions | - | tandfonline.com |

| 2-([2-(3-Methoxyphenyl)-2-oxoethyl]thio)-6-methylpyrimidin-4(3H)-one | 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, 2-bromo-1-(3-methoxyphenyl)ethan-1-one | Sodium methoxide, Methanol | 78% | pensoft.net |

| 2-((1H-Benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | 2-Chloro-N-substituted-acetamides, 2-Mercaptobenzimidazole | Ethanol, Triethylamine | 62-74% | nih.gov |

| N-(1-Methyl-1H-benzimidazol-2-yl)-2-(arylthio)acetamide derivatives | 2-Chloro-N-(1-methyl-1H-benzimidazol-2-yl)acetamide, Aryl thiol | Acetone, Potassium carbonate | - | turkjps.org |

Multi-Step Synthesis Approaches for Complex Structures

The this compound framework is a key building block in the multi-step synthesis of more complex molecular architectures, particularly those with pharmaceutical interest. These syntheses often involve sequential reactions to build intricate structures around the central methoxyphenylacetamide core.

One notable example is the synthesis of Acetamide, N-(4-(2-hydroxy-3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-. This complex molecule, which incorporates a piperazine (B1678402) ring and a propoxy linker, is assembled through a multi-step pathway. The synthesis involves the formation of the piperazine ring, attachment of the methoxyphenyl group, and finally, the coupling with the acetamide portion of the molecule. ontosight.ai The presence of the piperazine ring and the methoxyphenyl group in such compounds suggests potential applications in medicinal chemistry. ontosight.ai

Another example of a multi-step synthesis leads to complex heterocyclic systems. The synthesis of 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones demonstrates a sequential reaction pathway. Initially, 2-(2-aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-ones are formed. These intermediates then undergo an acid-catalyzed intramolecular cyclization when treated with concentrated sulfuric acid, yielding the final fused thiazolo[3,2-a]pyrimidin-5-one structure with high yields. pensoft.net

The synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives also follows a multi-step approach. nih.gov The first step involves the synthesis of various 2-chloro-N-substituted-acetamides from the corresponding anilines or amines and chloroacetyl chloride. nih.gov In the second step, these chloroacetamide intermediates are reacted with 2-mercaptobenzimidazole to form the final, more complex products. nih.gov

The table below outlines multi-step syntheses for complex structures incorporating the this compound moiety.

| Target Complex Structure | Key Intermediate(s) | Synthetic Steps | Reference |

| Acetamide, N-(4-(2-hydroxy-3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- | Substituted piperazine and phenylacetamide precursors | 1. Formation of piperazine ring2. Attachment of methoxyphenyl group3. Coupling with acetamide moiety | ontosight.ai |

| 3-Aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | 2-([2-(Aryl)-2-oxoethyl]thio)-6-methylpyrimidin-4(3H)-one | 1. S-alkylation of 6-methyl-2-thiouracil derivative2. Intramolecular cyclization in concentrated H₂SO₄ | pensoft.net |

| 2-((1H-Benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | 2-Chloro-N-substituted-acetamides | 1. Acylation of anilines/amines with chloroacetyl chloride2. Reaction with 2-mercaptobenzimidazole | nih.gov |

Green Chemistry Approaches in this compound Synthesis (Hypothetical)

While specific green chemistry protocols for this compound are not extensively documented, principles of green chemistry can be hypothetically applied to its synthesis, drawing from established methods for other aromatic amides. univpancasila.ac.id The goal of these approaches is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. univpancasila.ac.id

Solvent-Free and Catalyst-Free Synthesis: A potential green route could involve the direct reaction of 3-methoxyphenylacetic acid or its derivatives with an amine source under solvent-free conditions. For the synthesis of similar acetanilides, a solvent-free and catalyst-free reaction between aromatic amines and acetic anhydride (B1165640) has been shown to be an expeditious and high-yielding method. scielo.br This approach eliminates the need for potentially harmful solvents and catalysts, simplifying purification.

Biocatalysis: Enzymatic synthesis represents a promising green alternative. numberanalytics.comnumberanalytics.com Enzymes like lipases or proteases can catalyze the amidation reaction under mild conditions, often with high selectivity, thereby reducing by-product formation. numberanalytics.comnumberanalytics.com For instance, a biocatalyst like Candida parapsilosis could potentially be used for the synthesis of N-aryl amides. rsc.org Another advanced biocatalytic method involves a bienzymatic system using a laccase/TEMPO system to oxidize a precursor alcohol to a ketone, followed by amination using a transaminase. uniovi.es This could be applied to synthesize the amine precursor of this compound from 1-(3-methoxyphenyl)ethanol. uniovi.es

Alternative Energy Sources: Microwave-assisted synthesis is a well-established green chemistry technique that can significantly accelerate reaction rates, reduce reaction times, and improve yields for amide synthesis. numberanalytics.comnumberanalytics.com This method could be applied to the amidation step in the synthesis of this compound. Mechanochemical methods, such as ball-milling, offer another energy-efficient and often solvent-free route for amide bond formation through the coupling of carboxylic acids and amines. rsc.org

Sustainable Feedstocks: A long-term green chemistry vision could involve synthesizing the aromatic core from renewable resources. Research into converting lignin (B12514952) and its derivatives into aromatic amides using sustainable catalysts, such as cobalt-based systems, presents a pathway to produce these valuable chemicals from biomass instead of petrochemicals. nih.gov

The table below summarizes hypothetical green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Principle | Potential Application to this compound Synthesis | Reference |

| Solvent-Free Synthesis | Waste prevention, Use of safer solvents and auxiliaries | Reaction of 3-methoxyphenylacetic acid with an amine source without solvent. | scielo.brrsc.org |

| Enzymatic Synthesis | Use of renewable feedstocks, Catalysis | Using lipases, proteases, or transaminases for the amidation step or synthesis of precursors. | numberanalytics.comnumberanalytics.comrsc.orguniovi.es |

| Microwave-Assisted Synthesis | Design for energy efficiency | Accelerating the amidation reaction between 3-methoxyphenylacetic acid and an amine. | numberanalytics.comnumberanalytics.comrsc.org |

| Mechanochemistry | Design for energy efficiency, Safer chemistry | One-pot synthesis from 3-methoxyphenylacetic acid and an amine via ball-milling. | rsc.org |

| Renewable Feedstocks | Use of renewable feedstocks | Deriving the 3-methoxyphenyl moiety from lignin. | nih.gov |

Spectroscopic and Computational Characterization of 2 3 Methoxyphenyl Acetamide

Spectroscopic Analysis of 2-(3-Methoxyphenyl)acetamide and Derivatives

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized compounds. Techniques such as NMR, FT-IR, UV-Visible spectroscopy, and Mass Spectrometry each provide unique pieces of information that, when combined, create a comprehensive chemical portrait of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the carbon-hydrogen framework can be mapped out.

Experimental NMR data has been reported for derivatives of this compound, particularly 2-chloro-N-(3-methoxyphenyl)acetamide, which is a key intermediate in the synthesis of more complex molecules. researchgate.netnih.govresearchgate.net The locations of carbon and hydrogen atoms are determined through these spectroscopic methods. nih.govresearchgate.net For instance, in the ¹H NMR spectrum of N-(3-methoxyphenyl)acetamide, characteristic signals include two singlets for the acetyl and methoxy (B1213986) protons, respectively, and a series of multiplets for the aromatic protons. igem.org In more complex derivatives, these basic patterns are preserved but may be shifted or show additional couplings depending on the substituents. iucr.org

The following tables summarize the experimental NMR data for 2-chloro-N-(3-methoxyphenyl)acetamide, a closely related derivative. researchgate.netresearchgate.net

Interactive Table: ¹H NMR Spectral Data for 2-chloro-N-(3-methoxyphenyl)acetamide

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~9.3 | Singlet |

| Aromatic H | 8.0 - 6.9 | Multiplet |

| CH₂-Cl | 4.3 | Singlet |

| O-CH₃ | 3.8 | Singlet |

Interactive Table: ¹³C NMR Spectral Data for 2-chloro-N-(3-methoxyphenyl)acetamide

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Amide C=O | ~164 |

| Aromatic C | 149 - 110 |

| O-CH₃ | ~56 |

| CH₂-Cl | ~43 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The FT-IR spectra of this compound derivatives consistently show characteristic absorption bands that confirm their structural features. For example, the spectrum of N-(3-methoxyphenyl)acetamide displays strong bands corresponding to N-H and C=O stretching vibrations of the amide group, as well as vibrations from the methoxy group and the aromatic ring. rsc.org In the derivative 2-chloro-N-(3-methoxyphenyl)acetamide, key absorption bands are observed for the N–H stretch, aromatic C–H stretch, amide C=O stretch, and the C–Cl stretch. nih.govresearchgate.net These experimental findings are often compared with theoretical vibrational frequencies calculated through computational methods. nih.gov

The table below details the characteristic FT-IR absorption bands for derivatives of this compound.

Interactive Table: FT-IR Spectral Data for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| Amide N-H | Stretching | 3405 - 3257 | rsc.orgbrieflands.com |

| Aromatic C-H | Stretching | ~3163 | brieflands.com |

| Aliphatic C-H | Stretching | ~2927 | brieflands.com |

| Amide C=O | Stretching | 1697 - 1642 | rsc.orgbrieflands.com |

| Aromatic C=C | Stretching | ~1597 | brieflands.com |

| Methoxy C-O-C | Asymmetric/Symmetric Stretching | 1288 - 1242 | brieflands.com |

| C-Cl | Stretching | ~784 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

For derivatives like 2-chloro-N-(3-methoxyphenyl)acetamide, UV-Visible analysis has been performed computationally using the Gaussian package program to understand the compound's electronic properties and photonic behavior. tandfonline.comnih.gov Experimental UV-Vis spectroscopy is also a standard method for the characterization of related acetamide (B32628) derivatives, helping to determine structural integrity and electronic features. evitachem.com While specific experimental λmax values for this compound are not detailed in the available literature, the technique is crucial for analyzing the electronic structure of its broader chemical family. igem.org

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns. The molecular weight of this compound is 165.19 g/mol . sigmaaldrich.com

In the mass spectra of various N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives, characteristic molecular ion peaks are observed. brieflands.com For instance, derivatives containing a single chlorine atom exhibit a distinctive M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio, confirming the presence of chlorine. brieflands.com The fragmentation patterns often show cleavage at the amide bond and loss of the benzyl (B1604629) group, providing further evidence for the proposed structures. brieflands.com

Computational Chemistry for this compound

Computational chemistry serves as a powerful complement to experimental studies, offering insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

Several studies have employed DFT calculations, often using the B3LYP functional with basis sets such as 6-311G or LanL2DZ, to analyze derivatives of this compound, particularly 2-chloro-N-(3-methoxyphenyl)acetamide. researchgate.nettandfonline.comnih.gov These calculations are used to optimize the molecular geometry and to understand the electronic and structural properties of the molecule. tandfonline.comnih.govmatilda.science Theoretical vibrational spectra (Raman and IR) and UV-Visible spectra are often calculated and compared with experimental results to validate the computational model. researchgate.netnih.govtandfonline.com Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help predict sites of electrophilic and nucleophilic attack, thereby offering insights into the molecule's reactivity. nih.govnih.gov

Density Functional Theory (DFT) Calculations

Electronic and Structural Properties

Detailed studies employing DFT to specifically analyze the electronic and structural properties of this compound are not prominently featured in available scientific literature. Such analyses would typically involve geometry optimization to determine the most stable conformation and calculations of electronic properties like HOMO-LUMO energy gaps, which are essential for understanding molecular stability and reactivity.

Molecular Reactivity and Photonic Behavior

Information regarding the molecular reactivity and photonic behavior of this compound is sparse. Understanding these aspects is important for predicting how the molecule will interact with other chemical species and its potential applications in materials science and photochemistry. This would involve analyses of the molecule's electrostatic potential map and electron localization function.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein target.

Ligand-Protein Interactions and Binding Affinity

Identification of Potential Molecular Targets

The identification of potential molecular targets is a key step in discovering new therapeutic agents. For this compound itself, specific molecular targets have not been extensively documented in the available research. Related compounds have been investigated for their potential to interact with targets like protein kinases and melatonin (B1676174) receptors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a system, such as a ligand-protein complex.

Stability of Ligand-Protein Complexes

There is a lack of specific molecular dynamics simulation data analyzing the stability of complexes formed between this compound and protein targets. MD simulations are critical for assessing the stability of a docked pose, showing how the interactions and the conformation of the ligand and protein evolve over time. These simulations can confirm the stability of predicted binding modes from docking studies.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction models are crucial computational tools used in the early phases of drug discovery to estimate the pharmacokinetic properties of a compound. These predictions help in identifying candidates with potentially favorable ADME profiles, thereby reducing the likelihood of late-stage failures in drug development.

A comprehensive search of scientific literature and chemical databases was conducted to retrieve in silico data regarding the drug-likeness properties and bioavailability assessment of this compound. Drug-likeness is typically evaluated using established rules such as Lipinski's Rule of Five, which predicts the potential for oral bioavailability based on key physicochemical properties. Bioavailability scores are also calculated to provide a more quantitative estimation.

Despite a thorough investigation, specific studies detailing the in silico ADME predictions, including drug-likeness parameters and bioavailability scores for this compound, were not available in the reviewed literature. Consequently, data tables for properties such as molecular weight, logP, hydrogen bond donors and acceptors, and predicted oral bioavailability for this specific compound could not be generated.

While research exists for structurally related compounds, such as various substituted acetamide derivatives, this information has been excluded to maintain strict adherence to the analysis of this compound alone.

Biological Activity and Pharmacological Research of 2 3 Methoxyphenyl Acetamide Derivatives

Structure-Activity Relationship (SAR) Studies of 2-(3-Methoxyphenyl)acetamide Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological efficacy and selectivity. For derivatives of this compound, these studies have provided significant insights into how chemical modifications influence their pharmacological effects.

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

For instance, in a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, the presence of a methoxy (B1213986) group at the meta position of the phenyl ring (a this compound derivative) resulted in potent cytotoxic activity against the HT-29 colon cancer cell line, with an IC50 value of 3.1 ± 0.030 µM. researchgate.net In another study involving phthalimide (B116566) derivatives, a compound with a meta-methoxy group on the phenyl ring was the most efficient inhibitor of 15-lipoxygenase-1, with an IC50 of 1.96 ± 0.2 nM. farmaciajournal.com

The addition of electron-withdrawing groups has also been shown to be favorable. For example, studies on aryl acetamide (B32628) triazolopyridazines indicated a preference for electron-withdrawing groups over electron-donating ones. nih.gov In a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro group (an electron-withdrawing group) displayed higher cytotoxic effects compared to those with a methoxy group (an electron-donating group). brieflands.com Specifically, fluorine substitution, another electron-withdrawing modification, has been noted for its remarkable role in enhancing the potency of certain acetamide derivatives. nih.gov

The type of heterocyclic ring attached to the acetamide nitrogen also plays a significant role. Derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring have been extensively studied for their anticancer potential. researchgate.netbrieflands.commdpi.commdpi.com

The position of substituents on the phenyl ring of 2-phenylacetamide (B93265) derivatives significantly influences their pharmacological profile. The difference between meta (3-position), ortho (2-position), and para (4-position) isomers can lead to vastly different biological activities.

In the context of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, the meta-methoxy substituted compound showed the best activity against the HT-29 cell line. researchgate.net Conversely, a derivative with an ortho-chloro substituent was most effective against the SKNMC neuroblastoma cell line (IC50 = 4.5 ± 0.035 µM), while a meta-fluoro substituted compound was most potent against the PC3 prostate cancer cell line (IC50 = 12.6 ± 0.302 µM). researchgate.net

Similarly, in a study of phthalimide-based derivatives, an ortho-methoxy substituent led to the highest cytotoxic effect against the HT29 cell line (IC50 = 80.1 nM), while the meta-methoxy derivative was a more potent enzyme inhibitor. farmaciajournal.com Another study on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(phenyl)acetamide derivatives found that a para-methoxy substitution resulted in the highest inhibitory potency against PC3 and SKNMC cell lines. brieflands.commdpi.com

These findings underscore the critical role of positional isomerism in determining the specific anticancer activity and target selectivity of this compound derivatives. The spatial arrangement of functional groups dictates how the molecule fits into and interacts with the binding sites of biological targets.

Anticancer Activity Research

Derivatives of this compound have emerged as a promising class of compounds in anticancer research. Their activity has been evaluated through various in vitro and mechanistic studies.

A primary method for assessing the anticancer potential of new compounds is through in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netfarmaciajournal.com This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50).

Researchers have tested this compound derivatives against a panel of human cancer cell lines to determine their spectrum of activity. These cell lines represent various types of cancer, including:

HCT116 and HT29: Colorectal cancer researchgate.netfarmaciajournal.combrieflands.com

MCF-7: Breast adenocarcinoma mdpi.commdpi.com

PC-3: Prostate carcinoma researchgate.netfarmaciajournal.combrieflands.com

SKNMC: Neuroblastoma researchgate.netfarmaciajournal.combrieflands.com

In one study, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives were synthesized and evaluated. brieflands.com Compound 3e , with a para-methoxy group on the benzylthio moiety, showed significant cytotoxicity against PC3 (IC50 = 22.19 ± 2.1 µM) and SKNMC (IC50 = 5.41 ± 0.35 µM) cell lines. brieflands.com Another compound, 3f , with an ortho-fluoro substituent, was most active against the HT29 cell line (IC50 = 12.57 ± 0.6 µM). brieflands.com

Another study on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives reported that the compound with a meta-methoxy group (a this compound derivative) had an IC50 of 3.1 ± 0.030 µM against HT-29 cells. researchgate.net

The tables below summarize the cytotoxic activities of some this compound derivatives.

Table 1: Cytotoxicity of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(phenyl)acetamide Derivatives Data sourced from Mohammadi-Farani et al., 2014. brieflands.com

| Compound | Substitution | PC3 IC50 (µM) | SKNMC IC50 (µM) | HT29 IC50 (µM) |

|---|---|---|---|---|

| 3e | p-OCH3 | 22.19 ± 2.1 | 5.41 ± 0.35 | >50 |

| 3f | o-F | 31.42 ± 2.8 | 21.73 ± 1.9 | 12.57 ± 0.6 |

Table 2: Cytotoxicity of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives Data sourced from Mohammadi-Farani et al., 2015. researchgate.net

| Compound | Phenylacetamide Substitution | PC3 IC50 (µM) | SKNMC IC50 (µM) | HT-29 IC50 (µM) |

|---|---|---|---|---|

| 3h | m-OCH3 | 21.3 ± 0.415 | 11.2 ± 0.112 | 3.1 ± 0.030 |

| 3b | m-F | 12.6 ± 0.302 | 9.8 ± 0.091 | 7.9 ± 0.081 |

| 3d | o-Cl | 19.8 ± 0.394 | 4.5 ± 0.035 | 11.4 ± 0.118 |

Understanding the mechanism of action is vital for the development of targeted cancer therapies. Research into this compound derivatives has explored several potential mechanisms.

Enzyme Inhibition: A significant mechanism of action for many anticancer drugs is the inhibition of enzymes crucial for cancer cell survival and proliferation.

Tyrosine Kinases: Some 1,3,4-thiadiazole derivatives of this compound have been investigated as tyrosine kinase inhibitors. brieflands.commdpi.com Molecular docking studies have suggested potential interactions with Abl and Src tyrosine kinases. brieflands.com

15-Lipoxygenase-1 (15-LOX-1): Phthalimide-based derivatives have been synthesized as inhibitors of 15-LOX-1. One such derivative with a meta-methoxy group on the phenylacetamide moiety was found to be a highly potent inhibitor. farmaciajournal.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a key process that is often dysregulated in cancer. Inducing apoptosis in cancer cells is a major goal of chemotherapy. Some N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been shown to induce apoptosis. mdpi.com For example, certain derivatives caused a significant increase in the activity of caspases 3, 8, and 9 in PC-3 and HT-29 cell lines. mdpi.com

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disrupting the cell cycle can prevent cancer cells from proliferating. One derivative, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(3-methoxyphenyl)acetamide, has been reported to cause cell cycle arrest. Another study on a pyrazolo[3,4-d]pyrimidine derivative of acetamide demonstrated that it induced cell cycle arrest at the G2/M phase in HOP-92 cells. researchgate.net

NCI-60 Human Tumor Cell Line Screen Analysis

The National Cancer Institute (NCI) has utilized a 60-cell line screen to evaluate the anticancer potential of various compounds. nih.gov A derivative, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, was screened at a concentration of 10 µM against this panel. mdpi.com

The screening revealed that this compound exhibited a low level of anticancer activity. mdpi.com The most sensitive cell lines were generally from the leukemia subpanel. mdpi.com Specifically, slight sensitivity was observed in four cancer cell lines: K-562 and SR (leukemia), HCT-15 (colon cancer), and SK-MEL-5 (melanoma). mdpi.com

In a separate study, novel chrysin (B1683763) derivatives, including those synthesized from 2-chloro-N-(2-methoxyphenyl)acetamide, were also evaluated against the NCI-60 panel. mdpi.com One of the most potent derivatives demonstrated significant antitumor activity, with a GI50 of 30 nM against the MCF7 breast cancer cell line and 60 nM against the HCT-15 colon cancer cell line. mdpi.com

Table 2: NCI-60 Screening Results for a this compound Derivative

| Cell Line | Cancer Type | Growth Inhibition (%) |

|---|---|---|

| K-562 | Leukemia | Sensitive |

| SR | Leukemia | Sensitive |

| HCT-15 | Colon Cancer | Slightly Sensitive |

Data is a qualitative summary from the NCI-60 screen of a specific derivative. mdpi.com

Anti-inflammatory Properties and Cyclooxygenase-II (COX-II) Inhibition

Derivatives of this compound have demonstrated notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-II (COX-II), an enzyme that plays a key role in inflammation and pain. archivepp.com

In Vitro Anti-inflammatory Assays

Several studies have utilized in vitro assays to quantify the anti-inflammatory activity of these derivatives. For instance, some acetamide derivatives have been tested for their ability to inhibit protein denaturation, a common indicator of anti-inflammatory potential. grafiati.com In one study, N-(2-Hydroxyphenyl) Acetamide showed significant inhibition of protein denaturation. grafiati.com

The anti-inflammatory effects of two novel thiazole (B1198619) derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (CX-35), were investigated in LPS-stimulated RAW 264.7 cells. nih.gov Both compounds were found to prevent the production of prostaglandins (B1171923) without affecting COX-2 protein levels, suggesting they act as specific COX-2 inhibitors. nih.govmdpi.com The inhibitory effect on prostaglandin (B15479496) E2 (PGE2) production was comparable to the selective COX-2 inhibitor NS 398. nih.gov

Modulation of Inflammatory Pathways

The anti-inflammatory properties of this compound derivatives are linked to their ability to modulate various inflammatory pathways. ontosight.aismolecule.com Inhibition of COX-II is a primary mechanism, as this enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. archivepp.comnih.gov

Research has shown that the acetamide functional group can be a key feature for designing selective COX-II inhibitors. archivepp.com Molecular docking studies have revealed that the nitrogen atom of the acetamide moiety can form hydrogen bonds with amino acids such as Trp 387 and Ser 353 within the active site of the COX-II enzyme. archivepp.comgalaxypub.co This interaction is believed to contribute to the potent and selective inhibition of COX-II. archivepp.comnih.gov Furthermore, some derivatives are being explored for their ability to modulate other inflammatory mediators, including those involved in the lipoxygenase pathway. frontiersin.org

Antimicrobial and Antifungal Activities

The this compound framework has been incorporated into various heterocyclic systems to create derivatives with significant activity against a range of microbial and fungal pathogens.

Inhibition of Bacterial Growth

A series of synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were evaluated for their antibacterial properties. tandfonline.comresearchgate.net Among these, 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide was identified as a particularly promising compound, showing notable activity against various pathogenic microorganisms. tandfonline.comresearchgate.net Further studies on thiazolidine-2,4-dione derivatives, including 2-(5-(3-Methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)-N-(4-methoxyphenyl)acetamide, revealed weak to moderate antibacterial activity, particularly against Gram-negative bacteria. mdpi.com

Antifungal Efficacy against Specific Fungi

The antifungal potential of this compound derivatives has been demonstrated against several plant-pathogenic fungi. For instance, coumarin (B35378) acetohydrazide derivatives have shown activity, and research into their structure-activity relationship suggests that substitutions on linked moieties can significantly influence their antifungal power. researchgate.net Similarly, thiazolidine-2,4-dione derivatives demonstrated antifungal activity against Candida albicans. mdpi.com

Research has highlighted the efficacy of various chemical families against specific fungi like Botrytis cinerea. While not directly derivatives of this compound, studies on essential oils have shown potent inhibitory action against B. cinerea, suggesting that specific chemical motifs could be valuable in designing new fungicides. nih.gov Fungi from the Trichoderma genus are also a focus of antifungal research, with studies identifying compounds effective against them. nih.gov

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has spurred the search for new antitubercular agents. nih.gov Derivatives of this compound have shown promise in this area. A series of N-(benzazole-2-ylmethyl)-2-substituted phenylacetamide compounds were synthesized and tested against M. tuberculosis H37Rv. dergipark.org.tr These compounds, including N-(benzo[d]oxazol-2-ylmethyl)-2-(4-methoxyphenyl)acetamide, exhibited significant antimycobacterial activity with low cytotoxicity. dergipark.org.tr

In another study, a series of meta-amido bromophenol derivatives were designed and found to potently inhibit the growth of Mycobacterium tuberculosis H37Ra and also showed moderate activity against the H37Rv strain. jst.go.jp Further research on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides also identified compounds with significant in vitro and in vivo antitubercular activity. nih.gov The search for novel quinazolinone derivatives has also yielded compounds with moderate antitubercular activity against the Mtb H37Rv strain. researchgate.net

Antitubercular Activity of Benzazole Derivatives

Minimum Inhibitory Concentration (MIC) and Cytotoxicity (IC50) of select N-(benzazole-2-ylmethyl) acetamide derivatives against Mycobacterium tuberculosis H37Rv and a fibroblast cell line (L929), respectively.

| Compound | Structure | MIC (µM) | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| N-(benzo[d]oxazol-2-ylmethyl)-2-phenylacetamide | Benzoxazole derivative with phenylacetamide | 2.10 | 487.34 | 118.86 |

| N-(benzo[d]thiazol-2-ylmethyl)-2-phenylacetamide | Benzothiazole derivative with phenylacetamide | 1.05 | 196.23 | 186.11 |

| N-(benzo[d]oxazol-2-ylmethyl)-2-(4-methoxyphenyl)acetamide | Benzoxazole derivative with 4-methoxyphenylacetamide | 4.10 | 365.21 | 89.07 |

| N-(benzo[d]thiazol-2-ylmethyl)-2-(4-methoxyphenyl)acetamide | Benzothiazole derivative with 4-methoxyphenylacetamide | 2.06 | 210.15 | 102.01 |

Data sourced from research on acetamide-substituted benzazole derivatives. dergipark.org.tr

Neuroprotective and Analgesic Effects

The scaffold of this compound has been explored for its potential to yield neuroprotective and pain-relieving agents. Research has shown that derivatives can influence neuronal responses and exhibit significant analgesic properties.

In the search for new neuroprotective agents, kynurenine (B1673888) derivatives related to melatonin (B1676174) were evaluated. nih.gov One such compound, 2-acetamide-4-(3-methoxyphenyl)-4-oxobutyric acid, demonstrated an ability to attenuate the excitatory response of striatal neurons, a property that may underlie a neuroprotective role. nih.gov Other studies have synthesized N-phenylacetamide derivatives bearing pyrazole (B372694) or 1,2,4-triazole (B32235) rings, with 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide showing moderate and selective acetylcholinesterase (AChE) inhibitory activity, which is relevant for neurodegenerative disease research. researchgate.net Furthermore, a salidroside (B192308) analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, was found to protect neuronal cells from chemically induced cell death by inhibiting oxidative stress and apoptosis-related pathways. nih.gov

Regarding analgesic effects, various acetamide derivatives have been synthesized and tested. researchgate.net Studies on pyridazinone derivatives carrying acetamide moieties, such as [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]acetamide derivatives, have identified compounds with significant analgesic activity in animal models. tubitak.gov.trpcbiochemres.com The analgesic potential is often linked to the specific substitutions on the core structure, with some derivatives showing potency greater than that of aspirin (B1665792) in certain tests. tubitak.gov.tr The 2-cyano-N-(3-methoxyphenyl)acetamide structure is also of interest for its potential anti-inflammatory or analgesic effects. cymitquimica.com

Melatoninergic Activity and Receptor Ligand Studies (e.g., MT1 and MT2 Receptors)

A significant area of research for this compound derivatives is their interaction with melatonin receptors, MT1 and MT2, which are crucial in regulating circadian rhythms. researchgate.net The N-anilinoethylamide class of compounds mimics the structure of melatonin, and N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793) is a key example. researchgate.netnih.gov This compound displays nanomolar binding affinity for both MT1 and MT2 receptors. researchgate.net

Derivatives of UCM793 have been developed to improve properties like metabolic stability and receptor selectivity. researchgate.netucsd.edu Studies have shown that modifications to the ethylamide side chain can influence the binding affinity and functional activity at MT1 and MT2 receptors. nih.gov For instance, UCM793 acts as a non-selective MT1/MT2 receptor agonist, and its effects on sleep-wake patterns have been compared to melatonin and more selective MT2 agonists. nih.gov

Binding Affinities of Melatoninergic Compounds

A comparison of the binding affinities (Ki) of Melatonin and a key this compound derivative at MT1 and MT2 receptors.

| Compound | Ki (MT1) [nM] | Ki (MT2) [nM] | Reference |

|---|---|---|---|

| Melatonin | 0.14 | 0.89 | researchgate.net |

| UCM793 (N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide) | 0.34 | 0.11 | researchgate.net |

This table highlights the high affinity of the derivative UCM793 for melatonin receptors, with a slight preference for the MT2 subtype. researchgate.net

TRPV1 Receptor Modulation (Agonism/Antagonism)

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation, is another important target for derivatives of this compound. nih.govgoogle.com These compounds have been investigated as both agonists, which can desensitize the receptor, and antagonists, which block its activation. nih.gov

Research into 4-hydroxy-3-methoxyphenyl acetamide derivatives has shown that strategic halogenation of the aromatic ring can shift the compound's functional activity from agonism towards antagonism. nih.gov The size and position of the halogen atom (I > Br > Cl) significantly influence the degree of antagonism. For example, 5-iodination of N-(4-t-butylbenzyl)-2-(4-hydroxy-3-methoxyphenyl)acetamide resulted in a full antagonist with high potency. nih.gov This modulation of the TRPV1 receptor by specifically designed acetamide derivatives makes them promising candidates for the development of novel analgesics. nih.govfrontiersin.org

α-Glucosidase Inhibition for Diabetes Management

The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. rsc.org Research has explored derivatives of this compound as potential α-glucosidase inhibitors. One of the primary targets for some of these compounds is α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, the breakdown of carbohydrates is slowed, leading to reduced glucose absorption and potentially mitigating high blood sugar levels after meals.

A series of 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Bangalore, IN.thiazin-2-yl)-N-arylacetamides, which are derivatives of the core this compound structure, were synthesized and evaluated for their in vitro α-glucosidase inhibitory potential. mdpi.com Several of these compounds demonstrated significant inhibitory activity against the α-glucosidase enzyme, with some showing greater potency than the standard drug, acarbose. mdpi.com For instance, the derivative N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] Current time information in Bangalore, IN.thiazin-2-yl)acetamide (12i) was identified as a particularly potent inhibitor. mdpi.com Kinetic studies revealed that this compound acts as a non-competitive inhibitor of α-glucosidase. mdpi.com

The inhibitory activities of these derivatives are influenced by the nature and position of substituents on the N-arylacetamide ring. mdpi.com Compounds bearing chloro, bromo, and methyl groups, in particular, showed promising results. mdpi.com

| Compound | Substituent on N-aryl ring | IC₅₀ (μM) against α-glucosidase | Reference |

|---|---|---|---|

| 12g | 3-CH₃ | 35.10 | mdpi.com |

| 12i | 4-Br | 25.88 | mdpi.com |

| 12k | 4-CH₃ | 30.45 | mdpi.com |

| Acarbose (Standard) | - | 58.8 | mdpi.com |

Other research into acetamide derivatives has also highlighted their potential as α-glucosidase inhibitors. For example, a series of mercaptobenzimidazole-based 1,3-thiazolidin-4-ones, which include an acetamide linkage, displayed a wide range of inhibitory potential against α-glucosidase, with some compounds showing significantly higher potency than acarbose. acs.orgnih.gov Similarly, novel imidazo[1,2-a]pyridine (B132010) derivatives incorporating an acetamide structure have been synthesized and shown to be potent α-glucosidase inhibitors. acs.org Quinazolinone derivatives featuring a phenoxy-acetamide scaffold have also been reported as effective competitive inhibitors of α-glucosidase. nih.gov

Antioxidant Activity

Scavenging of Free Radicals (e.g., ABTS radical)

The antioxidant potential of this compound derivatives has been investigated through various assays, including the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. In a study on new acetamide derivatives, their ability to scavenge the ABTS radical was evaluated to determine their antioxidant capacity. nih.govresearchgate.net This assay is a common method to measure the ability of compounds to donate electrons or hydrogen atoms to neutralize free radicals. mdpi.com

Research on dopamine-connected vanillin (B372448) derivatives, which contain a 3-methoxyphenyl (B12655295) moiety similar to the core structure of interest, also demonstrated significant ABTS radical scavenging activity. dovepress.com Several of these synthesized compounds exhibited higher scavenging percentages than the standard antioxidant, trolox (B1683679). dovepress.com For instance, compound 1e showed a scavenging activity of 96.21%, surpassing that of trolox (85.2%). dovepress.com

| Compound | Structure | ABTS Scavenging Activity (%) | Reference |

|---|---|---|---|

| 1e | 3-((3,4-Dihydroxyphenethyl)amino)-N-Ethyl-3-(4-Hydroxy-3-Methoxyphenyl)propanamide | 96.21 | dovepress.com |

| 1f | 3-((3,4-Dihydroxyphenethyl)amino)-3-(4-Hydroxy-3-Methoxyphenyl)-N-Propylpropanamide | >90 | dovepress.com |

| 1g | N-Butyl-3-((3,4-Dihydroxyphenethyl)amino)-3-(4-Hydroxy-3-Methoxyphenyl)propanamide | >90 | dovepress.com |

| 1h | N-Allyl-3-((3,4-Dihydroxyphenethyl)amino)-3-(4-Hydroxy-3-Methoxyphenyl)propanamide | >90 | dovepress.com |

| Trolox (Standard) | - | 85.2 | dovepress.com |

Reduction of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production

Derivatives of this compound have also been studied for their capacity to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of oxidative stress and inflammation. nih.govresearchgate.net In one study, new acetamide derivatives were assessed for their effect on ROS and NO production in macrophage cell lines. nih.govresearchgate.net

Furthermore, research into kynurenamine derivatives, which are structurally related to metabolites of melatonin and share features with this compound, has revealed their potential as inhibitors of neural nitric oxide synthase (nNOS). researchgate.netuva.es For example, N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide, a major brain metabolite of melatonin, demonstrated significant nNOS inhibitory activity, with a 65% inhibition at a 1 mM concentration. uva.esacs.org The inhibition of nNOS can lead to a reduction in NO production, which is implicated in neurodegenerative processes. uva.es Another related compound, 2-acetamide-4-(2-amino-5-methoxyphenyl)-4-oxobutyric acid, was found to be more potent than melatonin in inhibiting NOS activity.

| Compound | Activity | Finding | Reference |

|---|---|---|---|

| N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide | nNOS Inhibition | 65% inhibition at 1 mM | uva.esacs.org |

| 2-acetamide-4-(2-amino-5-methoxyphenyl)-4-oxobutyric acid | NOS Activity Inhibition | More potent than melatonin | |

| 2-acetamide-4-(3-methoxyphenyl)-4-oxobutyric acid | NOS Activity Inhibition | Did not inhibit NOS activity |

Applications of 2 3 Methoxyphenyl Acetamide in Drug Discovery and Development

Intermediate in Pharmaceutical Synthesis

2-(3-Methoxyphenyl)acetamide and its close derivatives, such as 2-chloro-N-(3-methoxyphenyl)acetamide, serve as pivotal intermediates in the multi-step synthesis of various pharmaceutical compounds. angenechemical.comontosight.ai The reactivity of the acetamide (B32628) group and the potential for functional group transformations on the methoxyphenyl ring make it a versatile precursor. lookchem.com For instance, 2-chloro-N-(3-methoxyphenyl)acetamide has been synthesized and characterized for its potential use in further drug development. researchgate.netnih.gov Its role as an intermediate is crucial in constructing more complex molecular architectures with desired pharmacological activities. angenechemical.comevitachem.com

A key derivative, 2-azido-N-(3-methoxyphenyl)acetamide, is also utilized as an intermediate in medicinal chemistry, facilitating the synthesis of pharmaceuticals that target specific biological pathways. evitachem.com The synthesis of N-(3-methoxyphenyl)acetamide itself can be achieved through methods like the amination of aryltriazenes with acetonitrile (B52724) under mild, metal-free conditions. arabjchem.org

Building Block for Bioactive Molecules

The structural framework of this compound is a valuable building block for the creation of a diverse array of bioactive molecules. Its inherent chemical features allow for its incorporation into larger, more complex structures with specific biological targets. This has been demonstrated in the development of novel inhibitors for enzymes implicated in various diseases.

For example, it has been used as a building block in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives that have been investigated as potential tyrosine kinase inhibitors for cancer therapy. brieflands.com Furthermore, its structural motif is present in compounds designed to target neurodegenerative diseases. bohrium.com The versatility of this compound as a building block is also evident in its use for creating compounds with potential applications in treating parasitic infections, such as Chagas' disease. acs.org

Role in Targeted Therapy Development

Derivatives of this compound have shown significant promise in the development of targeted therapies, particularly in oncology. These compounds can be specifically designed to interact with and inhibit the function of proteins that are critical for the growth and survival of cancer cells.

One notable example is a theobromine (B1682246) derivative incorporating the (meta-methoxyphenyl)acetamide moiety, T-1-MMPA. This compound was designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers. Computational and in vitro studies demonstrated that T-1-MMPA effectively binds to and inhibits EGFR, leading to apoptotic effects in triple-negative breast cancer cell lines. researchgate.net It also showed inhibitory activity against other cancer cell lines, including lung, colon, and liver cancer cells. researchgate.net

Another area of active research is the development of 1,3,4-thiadiazole derivatives of this compound as tyrosine kinase inhibitors. brieflands.com A series of these compounds were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including prostate, neuroblastoma, and colorectal cancer. brieflands.com Molecular docking studies suggested that these compounds could potentially bind to and inhibit Abl and Src tyrosine kinases. brieflands.com

Furthermore, derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases by targeting specific enzymes. For instance, N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide is a derivative that has been explored for its therapeutic potential in conditions like Alzheimer's disease, Parkinson's disease, and other neurological disorders by potentially inhibiting casein kinase 1 (CK-1). google.com

Here is a table summarizing the targeted therapy applications of this compound derivatives:

| Derivative Name | Target Protein | Therapeutic Area | Research Findings |

| 2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)-N-(3-methoxyphenyl)acetamide (T-1-MMPA) | EGFR | Triple-Negative Breast Cancer | Showed an IC50 value of 1.42 µM against MDA-MB-231 cell lines and inhibited the growth of A549, CaCO-2, and HepG-2 cancer cell lines. It also induced apoptosis and prevented cell migration. researchgate.net |

| N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Derivatives | Tyrosine Kinases (Abl, Src) | Cancer (Prostate, Neuroblastoma, Colorectal) | Compound 3e showed high inhibitory potency against PC3 (IC50 = 22.19 µM) and SKNMC (IC50 = 5.41 µM) cell lines. Compound 3f was most active against HT29 cells (IC50 = 12.57 µM). brieflands.com |

| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | Casein Kinase 1 (CK-1) | Neurodegenerative Diseases | Investigated for the treatment of neurodegenerative and neurological diseases by targeting CK-1. google.com |

Prodrug Design Strategies with Acetamide Moiety

The acetamide functional group is a key feature in prodrug design, a strategy used to improve the physicochemical and pharmacokinetic properties of drugs. ontosight.airesearchgate.net Prodrugs are inactive compounds that are converted into the active drug within the body through enzymatic or chemical reactions. ontosight.ai The acetamide moiety can be hydrolyzed by amidases in vivo, releasing the active parent drug. archivepp.com

This approach can be used to enhance solubility, increase stability at acidic pH, and improve membrane permeability. archivepp.com While specific prodrugs of this compound are not extensively detailed in the provided search results, the general principles of using the acetamide group for prodrug design are well-established and could be applied to this compound. For example, linking a bioactive molecule to the acetamide nitrogen could create a prodrug that releases the active agent upon hydrolysis.

Development of New Therapeutic Agents for Various Diseases

The this compound scaffold has been instrumental in the development of new therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Anticancer Agents: As discussed in the targeted therapy section, derivatives of this compound have shown significant potential as anticancer agents by targeting specific proteins like EGFR and tyrosine kinases. brieflands.comresearchgate.net Additionally, 1,3-thiazole derivatives incorporating a phthalimide (B116566) and a 2-(3-methoxyphenyl)thiazol-2-yl)acetamide moiety have demonstrated cytotoxic and pro-apoptotic activity in various cancer cell lines. nih.gov

Neurodegenerative Diseases: Research has explored derivatives of this compound for the treatment of neurodegenerative conditions like Alzheimer's disease. One study synthesized a series of N-phenylacetamide derivatives bearing a 1,2,4-triazole (B32235) ring, with 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide showing the most potent and selective inhibitory activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology. researchgate.net The experimental drug J147, which has shown effects against Alzheimer's disease and aging in mouse models, also contains a methoxyphenyl group within a more complex acetamide structure. nih.gov

Inflammatory Diseases: The acetamide scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of acetamide are being investigated as selective COX-II inhibitors to reduce inflammation with potentially fewer side effects than traditional NSAIDs. researchgate.netarchivepp.com For example, pyrazole (B372694) acetamide derivatives, such as those containing a methoxyphenyl group, have shown potential as anti-inflammatory agents. archivepp.com

Here is a data table summarizing the development of therapeutic agents from this compound derivatives:

| Therapeutic Area | Derivative Class | Mechanism of Action | Key Findings |

| Cancer | Theobromine derivatives | EGFR inhibition | T-1-MMPA showed potent activity against triple-negative breast cancer cells. researchgate.net |

| 1,3,4-Thiadiazole derivatives | Tyrosine kinase inhibition | Certain derivatives exhibited significant cytotoxicity against prostate, neuroblastoma, and colorectal cancer cell lines. brieflands.com | |

| 1,3-Thiazole incorporated phthalimide derivatives | Induction of apoptosis | Showed cytotoxic and pro-apoptotic effects on various cancer cell lines. nih.gov | |

| Neurodegenerative Diseases | N-phenylacetamide derivatives with 1,2,4-triazole | Acetylcholinesterase (AChE) inhibition | 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide was the most active compound with an IC50 value of 6.68 µM against AChE. researchgate.net |

| Benzothiazole derivatives | Casein Kinase 1 (CK-1) inhibition | Investigated for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. google.com | |

| Inflammatory Diseases | Pyrazole acetamide derivatives | COX-II inhibition | Showed potential anti-inflammatory efficacy. archivepp.com |

Use in Agrochemical Development (e.g., Pest Control, Fungicides)

The utility of the this compound structure extends beyond pharmaceuticals into the realm of agrochemical development. Its derivatives have been synthesized and evaluated for their potential as pesticides, including insecticides and fungicides.

In one study, a series of novel thienylpyridyl- and thioether-containing acetamide derivatives were designed and synthesized, using 2-mercapto-N-(3-methoxyphenyl)acetamide as a key intermediate. semanticscholar.org These compounds were then evaluated for their insecticidal activities against common agricultural pests like the armyworm and the diamondback moth. semanticscholar.org The research demonstrated that structural optimization based on this acetamide core could lead to the discovery of highly potent insecticidal agents. semanticscholar.org The presence of the acetamide and thioether groups provides sites for further derivatization, potentially leading to compounds with improved efficacy and environmental degradation profiles. semanticscholar.org

The broader applicability of acetamide derivatives in agrochemicals is well-recognized, with their use in pest control and as intermediates in the synthesis of various agrochemical products. angenechemical.comontosight.ailookchem.com

Toxicological Assessments and Safety Profiles of 2 3 Methoxyphenyl Acetamide

In Silico Toxicity Predictions (e.g., ProTox 3.0 Analysis)

In the absence of extensive experimental data for 2-(3-Methoxyphenyl)acetamide, computational or in silico methods provide valuable initial toxicity assessments. The ProTox 3.0 platform is a tool used for predicting the toxicological effects of chemical structures based on machine learning models trained on large datasets. tandfonline.comresearchgate.net

Detailed in silico toxicological analysis has been conducted on the closely related compound, 2-chloro-N-(3-methoxyphenyl)acetamide (referred to as m-acetamide in some studies), which serves as a key intermediate in the synthesis of other molecules. tandfonline.comnih.govresearchgate.net The ProTox 3.0 analysis of this chlorinated analog provides insights into the potential toxicological profile of the parent compound. The model predicts various toxicity endpoints, assigning a probability score from 0 to 1 that reflects the confidence of the prediction. tandfonline.com

The computational analysis of 2-chloro-N-(3-methoxyphenyl)acetamide indicated potential organ-specific toxicities. The ProTox 3.0 model predicted a high probability of neurotoxicity and a moderate probability of nephrotoxicity. tandfonline.com Other organ toxicities, such as hepatotoxicity and cardiotoxicity, were predicted to be inactive for this analog. tandfonline.com

The ability of a compound to cross the blood-brain barrier (BBB) is a critical parameter, particularly for neurologically active agents or those with potential neurotoxic effects. The in silico model for 2-chloro-N-(3-methoxyphenyl)acetamide predicted a high probability of it crossing the BBB. tandfonline.com This suggests that the compound has the potential to enter the central nervous system. The 3-methoxyphenyl (B12655295) group, in general, is thought to enhance hydrophobicity, which can influence BBB permeability. vulcanchem.com Studies on other, more complex derivatives containing the this compound structure also investigate BBB permeation, indicating the relevance of this property for this class of compounds. csic.escsic.esacs.org

Beyond organ-specific effects, broader toxicity assessments are crucial. For 2-chloro-N-(3-methoxyphenyl)acetamide, the ProTox 3.0 analysis returned predictions for both clinical and ecotoxicity. tandfonline.com The prediction of clinical toxicity suggests the compound could cause adverse health effects in humans, warranting further evaluation. tandfonline.com The ecotoxicity prediction indicates a potential environmental hazard, suggesting the compound could pose a risk to ecosystems if released. tandfonline.com

Table 1: In Silico Toxicity Predictions for 2-chloro-N-(3-methoxyphenyl)acetamide via ProTox 3.0 Data sourced from a computational investigation of the chlorinated analog of this compound. tandfonline.com

| Toxicity Endpoint | Prediction Status | Probability |

| Organ Toxicity | ||

| Neurotoxicity | Active | 0.79 |

| Nephrotoxicity | Active | 0.55 |

| Hepatotoxicity | Inactive | - |

| Cardiotoxicity | Inactive | - |

| Respiratory Toxicity | Inactive | - |

| BBB Permeability | ||

| Blood-Brain Barrier | Active | 0.89 |

| General Toxicity | ||

| Clinical Toxicity | Active | 0.63 |

| Ecotoxicity | Active | 0.63 |

Pharmacokinetics and in vivo Efficacy Studies (Further Research Needed)

To fully understand the potential of any compound, in silico and in vitro data must be complemented by in vivo studies. Research on compounds related to this compound indicates that detailed pharmacokinetic and in vivo efficacy studies are necessary to fully evaluate their potential. ontosight.ai For instance, studies on some derivatives have shown that poor metabolic stability can prevent progression to in vivo pharmacokinetic testing. acs.org In other cases, prodrug strategies have been employed to improve cell permeability and enable in vivo evaluation. nih.gov The need for further derivatization to improve systemic stability and efficacy is a recurring theme in the development of compounds from this structural class. nih.gov This underscores that while initial assessments are informative, comprehensive in vivo research on this compound is required to establish a complete toxicological and efficacy profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-methoxyphenylamine with chloroacetamide in the presence of a weak base (e.g., K₂CO₃) and acetonitrile as the solvent. Reaction progress is monitored via TLC, and purification involves filtration and solvent evaporation under reduced pressure. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.5 molar ratio of chloroacetamide to base) and extended reaction times (24 hours at room temperature). Characterization employs NMR, FTIR, and single-crystal XRD for structural validation .

Q. How should researchers approach the structural elucidation of this compound and its derivatives using spectroscopic methods?

- Methodological Answer :